physicochemical properties of Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
physicochemical properties of Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
The following technical guide is structured to provide actionable, high-level scientific insight for researchers and drug development professionals.
A Versatile Electrophilic Scaffold for Medicinal and Agrochemical Discovery [1]
Executive Summary
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS: 1196146-35-6) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals.[1] Its value lies in its unique substitution pattern: the 4-chloro motif acts as a highly reactive electrophilic handle for nucleophilic aromatic substitution (
Physicochemical Profile
The introduction of the trifluoromethyl (
Table 1: Key Technical Specifications
| Property | Specification | Technical Note |
| CAS Number | 1196146-35-6 | Unambiguous identifier. |
| IUPAC Name | Ethyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 253.61 g/mol | Ideal for fragment-based drug design (FBDD).[1] |
| Physical State | Low-melting solid or viscous oil | Tends to supercool; often appears as a semi-solid.[1] |
| Solubility | Soluble in DMSO, DCM, EtOAc, MeOH | Hydrophobic due to |
| Predicted LogP | ~2.8 – 3.2 | |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis risk).[1][2] |
Structural Analysis & Reactivity Logic
Understanding the electronic environment of this molecule is prerequisite to designing successful reactions.[2]
The "Electronic Push-Pull" System
The pyridine ring is electron-deficient, but this scaffold is "super-activated" for nucleophilic attack at the C4 position due to three converging factors:
-
Pyridine Nitrogen: Inductively withdraws electron density.[1][2]
-
C3-Ester Group: An electron-withdrawing group (EWG) ortho to the leaving group (Cl), stabilizing the Meisenheimer complex intermediate.[1][2]
-
C6-Trifluoromethyl Group: A strong
-withdrawing group that further depletes ring electron density, increasing the electrophilicity of the C4 carbon.[1][2]
Regioselectivity[2]
-
C4-Position (Chlorine): The primary "warhead."[1] It undergoes facile
with amines, thiols, and alkoxides.[1][2] -
C3-Position (Ester): Susceptible to hydrolysis (to acid) or reduction (to alcohol), but typically after the C4 functionalization to avoid side reactions.[1][2]
-
C6-Position (
): Chemically inert under standard conditions; provides metabolic blockade (blocking oxidative metabolism at this typically labile position).[1]
Synthetic Utility & Workflows
Retrosynthetic Pathway
The synthesis of this scaffold typically hinges on the construction of the pyridine ring followed by functionalization.[2] A common industrial route involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with an enamine equivalent, followed by chlorination.[1][2]
Figure 1: Generalized retrosynthetic logic for accessing the 4-chloro-6-trifluoromethyl pyridine core.
Primary Reaction: Nucleophilic Aromatic Substitution ( )
The most frequent application in drug discovery is the displacement of the chlorine atom by an amine to generate 4-amino-nicotinates (kinase inhibitor scaffolds).[1]
Mechanism: The nucleophile attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][2] The negative charge is delocalized onto the ester carbonyl and the ring nitrogen.[2] Re-aromatization expels the chloride ion.[1][2]
Figure 2: The
Experimental Protocol: Displacement
Objective: Synthesis of Ethyl 4-(benzylamino)-6-(trifluoromethyl)nicotinate. Note: This protocol is a standardized template derived from analogous pyridine chemistry.
Materials
-
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (1.0 eq)[1]
-
Benzylamine (1.1 – 1.2 eq)[2]
-
Triethylamine (
) or DIPEA (1.5 eq) – Scavenger for HCl[1][2]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (1.5 mmol) followed by the dropwise addition of Benzylamine (1.1 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Workup:
-
Purification: The crude product is often pure enough for the next step.[1][2] If not, purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).[1][2]
Handling, Stability, and Safety
-
Hazards: The compound is an Irritant (Skin/Eye/Respiratory).[1][2][6] The 4-chloro group can hydrolyze slowly to release HCl if exposed to moisture, becoming corrosive.[1][2]
-
Stability:
-
Waste Disposal: Halogenated organic waste.[1][2] Do not mix with strong oxidizers.[1][2]
References
-
BenchChem. (2025).[1][2][3] Technical Data: Ethyl 6-chloro-4-(methylamino)nicotinate.[1][3] Retrieved from [2]
-
ChemicalBook. (2025).[1][2] Product Monograph: Ethyl 6-(trifluoromethyl)nicotinate. Retrieved from [2][7]
-
National Institutes of Health (NIH). (2024).[1][2] Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [2]
-
MySkinRecipes. (2025).[1][2] Material Safety Data Sheet: Ethyl 4-chloro-6-(trifluoromethyl)nicotinate. Retrieved from [2]
-
ResearchGate. (2012).[1][2] Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. Retrieved from
Sources
- 1. 173850-41-4,Ethyl Isoxazole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 7. Ethyl 6-(trifluoromethyl)nicotinate | 597532-36-0 [chemicalbook.com]
